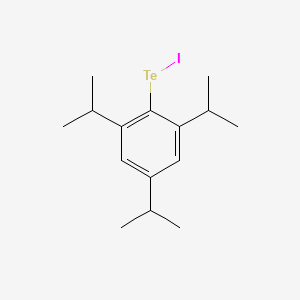
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine is a synthetic peptide composed of multiple amino acids, including leucine, glycine, isoleucine, and valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced disulfide bonds, leading to free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biomaterials.
Wirkmechanismus
The mechanism of action of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary based on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine: Similar in structure but with slight variations in amino acid sequence.
L-Isoleucyl-L-prolyl-L-valylglycyl-L-leucyl-L-isoleucylglycine: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct properties and potential applications. Its combination of leucine-rich regions and glycine residues may influence its structural stability and interaction with other molecules.
Eigenschaften
CAS-Nummer |
180994-67-6 |
|---|---|
Molekularformel |
C39H72N8O9 |
Molekulargewicht |
797.0 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H72N8O9/c1-13-25(12)33(47-31(49)18-41-34(50)26(40)14-20(2)3)38(54)45-29(17-23(8)9)37(53)44-28(16-22(6)7)36(52)43-27(15-21(4)5)35(51)42-19-30(48)46-32(24(10)11)39(55)56/h20-29,32-33H,13-19,40H2,1-12H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H,45,54)(H,46,48)(H,47,49)(H,55,56)/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI-Schlüssel |
CPURVZKYCDPCJF-HFETUNNBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


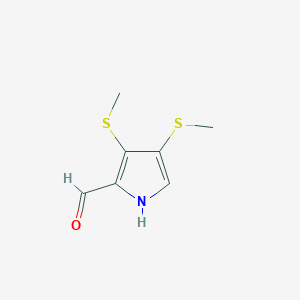
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
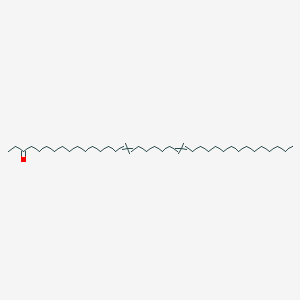
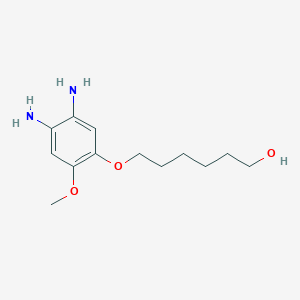
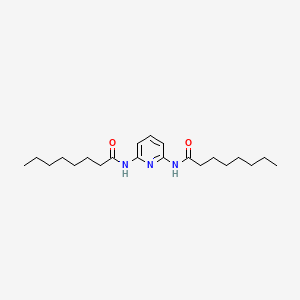
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
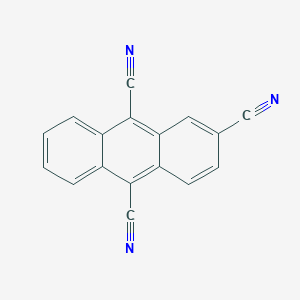
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
